molecular formula C21H21NO2 B2785489 N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide CAS No. 1795491-68-7

N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide

Cat. No.: B2785489
CAS No.: 1795491-68-7
M. Wt: 319.404
InChI Key: IEEBQOULZFLWJS-UHFFFAOYSA-N
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Description

N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide is a synthetic organic compound featuring a diphenylacetamide core linked to a furan-3-yl-substituted propan-2-yl chain. This structure incorporates a furan heterocycle, a motif prevalent in many biologically active natural products and pharmaceuticals, which often confers interesting electronic and binding properties for exploration in medicinal chemistry . The core diphenylacetamide structure is recognized in scientific literature as a key pharmacophore in compounds developed as muscarinic receptor antagonists . Such antagonists have been extensively investigated for their potential in treating respiratory conditions like chronic obstructive pulmonary disease (COPD) and asthma . While the specific biological activity and mechanism of action for this compound have not been fully characterized in the available search results, its structural analogy to these compounds makes it a candidate for research in related areas, including receptor binding studies and respiratory pharmacology. Researchers may find this compound valuable for probing structure-activity relationships (SAR), particularly regarding the role of the furan-containing side chain in receptor selectivity and binding affinity. It serves as a building block for the synthesis of more complex molecules and for biochemical assay development. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-16(14-17-12-13-24-15-17)22-21(23)20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,15-16,20H,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEBQOULZFLWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide typically involves the reaction of 1-(furan-3-yl)propan-2-amine with 2,2-diphenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide exhibits significant anti-inflammatory effects. In silico molecular docking studies have shown that this compound can effectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammatory processes. Comparisons with standard anti-inflammatory drugs like diclofenac demonstrate its potential as a candidate for drug development targeting inflammatory diseases .

Anticancer Activity

Studies have reported that compounds structurally related to this compound possess cytotoxic effects against various cancer cell lines. For instance, derivatives of diphenylacetamides have shown promising results in inhibiting breast cancer cell proliferation while exhibiting low toxicity towards normal cells . This suggests that further exploration of this compound could lead to the development of effective anticancer agents.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Certain studies highlight the role of similar compounds in modulating neuroinflammatory responses and protecting neuronal cells from damage induced by various stressors. This area of research is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies

Study Focus Findings
Study on COX-2 InhibitionIn silico analysisThis compound showed low binding energy with COX-2, indicating strong inhibition potential compared to diclofenac .
Anticancer Activity EvaluationCytotoxicity assaysCompounds related to diphenylacetamides exhibited significant cytotoxicity against breast cancer cells with minimal effects on normal cells .
Neuroprotection ResearchNeuroinflammatory responseSimilar compounds demonstrated the ability to reduce pro-inflammatory cytokines in neuronal cell models, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anti-HIV activity is linked to the disruption of viral enzyme functions. The furan ring plays a crucial role in these interactions by facilitating binding to the target sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The 2,2-diphenylacetamide scaffold is prevalent in pharmaceuticals and bioactive molecules.

Compound Substituents Key Pharmacological Properties Source
N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide (Target Compound) Furan-3-yl isopropyl Hypothetical: Potential COX-2 inhibition inferred from structural analogs (e.g., L2)
L2 (N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide) Diethylamino-morpholinyl isopropyl - Binding energy: -8.1 kcal/mol (COX-2)
- Inhibition constant: 1.2 µM
- Comparable to diclofenac
–3
Pyrenophorol (L3) Polycyclic terpenoid structure - Superior ligand efficiency (-9.3 kcal/mol)
- Highest inhibition constant (0.8 µM)
–3
Losartan (L1) Tetrazole-imidazole backbone - Moderate COX-2 binding (-7.6 kcal/mol)
- Primarily angiotensin II receptor antagonist
–3
Darifenacin Benzofuran-ethyl-pyrrolidine - Muscarinic receptor antagonist
- Structural similarity via diphenylacetamide core
N-(benzothiazole-2-yl)-2,2-diphenylacetamide (Patent 37) Benzothiazole-2-yl - Synthetic intermediate for antimicrobial/analgesic agents
- No direct COX-2 data
–6

Key Findings:

COX-2 Inhibition: L2 (diethylamino-morpholinyl substituent) demonstrates strong COX-2 binding affinity (-8.1 kcal/mol) and inhibition constant (1.2 µM), outperforming losartan but lagging behind pyrenophorol (-9.3 kcal/mol, 0.8 µM) . The target compound’s furan substituent may enhance metabolic stability compared to morpholino groups but requires empirical validation. Pyrenophorol (L3) sets the benchmark for ligand efficiency, suggesting that bulky, rigid substituents improve target engagement .

Structural Activity Relationships (SAR): Furan vs. Morpholino: The furan ring in the target compound may confer distinct electronic effects (e.g., π-π stacking) versus the hydrogen-bonding capacity of morpholino in L2. This could alter solubility or COX-2 active-site interactions . Diphenylacetamide Core: Shared across darifenacin, L2, and the target compound, this core enables diverse therapeutic applications (e.g., anti-inflammatory vs. anticholinergic effects) depending on substituents .

Therapeutic Potential: Anti-inflammatory: L2 and pyrenophorol show promise as COX-2 inhibitors, with efficacy comparable to diclofenac and ibuprofen . The target compound’s furan group may mitigate gastrointestinal toxicity associated with traditional NSAIDs. Antimicrobial/Analgesic: highlights a chloramphenicol-like dichloroacetamide derivative with analgetic activity, underscoring the acetamide scaffold’s versatility .

Limitations and Contradictions:

  • While L2 exhibits strong COX-2 binding, its ligand efficiency (-8.1 kcal/mol) is inferior to pyrenophorol (-9.3 kcal/mol), suggesting substituent bulk/rigidity critically impacts efficacy .
  • Darifenacin’s diphenylacetamide core is structurally analogous but mechanistically distinct (muscarinic vs. COX-2 inhibition), emphasizing the role of substituents in target specificity .

Biological Activity

N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a furan ring, a propan-2-yl group, and a diphenylacetamide moiety, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Chemical Formula C21H21NO2\text{Chemical Formula }C_{21}H_{21}NO_2

Research indicates that compounds containing furan and diphenylacetamide structures exhibit various biological activities, including:

  • Antimicrobial Activity : The furan moiety is known for its antimicrobial properties, which may contribute to the overall effectiveness of this compound against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : In silico studies have shown that related compounds can inhibit cyclooxygenase enzymes (COX), suggesting potential anti-inflammatory properties .

Biological Activity Data

A summary of the biological activities associated with this compound is presented in the table below:

Activity Type Description Reference
AntimicrobialExhibits activity against various bacterial strains and fungi.
Anti-inflammatoryPotential COX inhibitor; reduces inflammation in vitro.
CytotoxicityDemonstrates significant cytotoxic effects on cancer cell lines (e.g., MCF-7).

1. Antimicrobial Activity

A study highlighted the antimicrobial properties of compounds similar to this compound. The furan derivative showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

2. Anti-inflammatory Properties

In silico docking studies revealed that related compounds could effectively bind to COX enzymes with low binding energy, suggesting their potential use as anti-inflammatory drugs. The findings indicate that modifications in the structure could enhance efficacy .

3. Cytotoxic Effects

Research evaluating the cytotoxic effects of diphenylacetamide derivatives demonstrated significant activity against breast cancer cell lines (MCF-7). The synthesized compounds exhibited higher cytotoxicity compared to standard treatments like Tamoxifen, indicating their potential as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 2,2-diphenylacetyl chloride with a furan-substituted propan-2-amine derivative. Key steps include:

  • Acylation: React the amine with 2,2-diphenylacetyl chloride in anhydrous dichloromethane or THF under inert atmosphere, using a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful temperature control (0–25°C) to avoid side reactions .
  • Purification: Use column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product. Monitor purity via TLC (Rf ~0.4 in ethyl acetate/hexane) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Furan protons: Look for doublets at δ 6.2–7.1 ppm (furan ring H).
    • Amide proton: A singlet at δ 8.1–8.5 ppm confirms the –NH– group.
    • Diphenyl groups: Aromatic protons appear as multiplets at δ 7.2–7.6 ppm .
  • Mass Spectrometry (HRMS): Expect a molecular ion peak at m/z corresponding to C₂₇H₂₅NO₂ (exact mass: 395.19 g/mol). Fragmentation patterns should include loss of the furan-propan-2-yl moiety (Δ m/z 121) .

Q. What preliminary biological targets or pathways are hypothesized for this compound based on structural analogs?

Methodological Answer:

  • Enzyme Inhibition: The diphenylacetamide scaffold is associated with cyclooxygenase (COX) and cytochrome P450 modulation. Test via enzyme inhibition assays (e.g., COX-2 fluorometric kits) .
  • Receptor Binding: Furan and benzofuran derivatives often interact with GPCRs or ion channels. Use radioligand displacement assays (e.g., ³H-labeled antagonists) to screen for affinity .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to evaluate the role of the furan-3-yl substituent in biological activity?

Methodological Answer:

  • Analog Synthesis: Replace the furan-3-yl group with thiophene, pyrrole, or phenyl rings to assess electronic/steric effects.
  • Biological Assays: Compare IC₅₀ values in enzyme inhibition or cell viability assays (e.g., MTT for cytotoxicity).
  • Computational Modeling: Perform docking studies (AutoDock Vina) to analyze binding interactions with COX-2 or other targets .

Q. How to resolve contradictions in reported biological data (e.g., anti-inflammatory vs. cytotoxic effects)?

Methodological Answer:

  • Assay Standardization: Control variables like cell line (e.g., RAW 264.7 vs. HeLa), incubation time (24–48 hr), and solvent (DMSO concentration ≤0.1%).
  • Dose-Response Curves: Test concentrations from 1 nM to 100 µM to identify therapeutic windows.
  • Pathway Analysis: Use RNA-seq or proteomics to differentiate anti-inflammatory (NF-κB suppression) vs. apoptotic pathways (caspase-3 activation) .

Q. What crystallographic strategies are recommended for determining the 3D structure of this compound?

Methodological Answer:

  • Crystallization: Use vapor diffusion with ethanol/water (7:3) at 4°C. Add seed crystals if nucleation is slow.
  • Data Collection: Employ synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.0 Å) data. Use SHELXT for structure solution and SHELXL for refinement .
  • Validation: Check R-factors (R₁ < 0.05) and electron density maps (Fo-Fc < 0.3 eÅ⁻³) to confirm accuracy .

Q. How can computational modeling predict metabolic stability and potential toxicity?

Methodological Answer:

  • Metabolism Prediction: Use SwissADME to identify cytochrome P450 oxidation sites (e.g., furan ring epoxidation).
  • Toxicity Screening: Run ProTox-II for hepatotoxicity alerts (e.g., reactive metabolite formation).
  • Molecular Dynamics (MD): Simulate interactions with hERG channels to assess cardiotoxicity risk .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., acylation of the propan-2-yl group)?

Methodological Answer:

  • Protecting Groups: Temporarily protect the amide nitrogen with Boc groups to direct reactivity to the furan ring.
  • Catalysis: Use Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic substitution at the furan-3-position .

Q. How to analyze metabolic stability using in vitro assays (e.g., microsomal incubation)?

Methodological Answer:

  • Microsomal Incubation: Incubate the compound (10 µM) with rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
  • LC-MS Quantification: Monitor parent compound depletion over 60 minutes. Calculate half-life (t₁/₂) using pseudo-first-order kinetics .

Q. What advanced purification techniques address challenges with byproducts (e.g., diastereomers or oligomers)?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak IA column with hexane/isopropanol (85:15) to separate enantiomers.
  • Recrystallization: Optimize solvent polarity (e.g., ethyl acetate/petroleum ether) to isolate the desired polymorph .

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